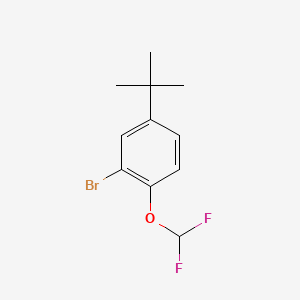
(5-Ethyl-1,3-phenylene)bis(methylsulfane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethyl-1,3-phenylene)bis(methylsulfane): is an organic compound with the molecular formula C10H14S2 and a molecular weight of 198.34 g/mol . This compound is characterized by the presence of two methylsulfane groups attached to a 1,3-phenylene ring, which is further substituted with an ethyl group at the 5-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-1,3-phenylene)bis(methylsulfane) typically involves the reaction of 5-ethyl-1,3-dibromobenzene with sodium methylsulfide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of (5-Ethyl-1,3-phenylene)bis(methylsulfane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (5-Ethyl-1,3-phenylene)bis(methylsulfane) can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfane groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as alkyl halides, amines, and thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry: (5-Ethyl-1,3-phenylene)bis(methylsulfane) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, (5-Ethyl-1,3-phenylene)bis(methylsulfane) is used in the production of specialty chemicals and materials. It is also employed in the development of advanced polymers and coatings .
Mecanismo De Acción
The mechanism of action of (5-Ethyl-1,3-phenylene)bis(methylsulfane) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
- (1,3-Phenylene)bis(methylsulfane)
- (5-Methyl-1,3-phenylene)bis(methylsulfane)
- (5-Propyl-1,3-phenylene)bis(methylsulfane)
Comparison: (5-Ethyl-1,3-phenylene)bis(methylsulfane) is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity .
Propiedades
Fórmula molecular |
C10H14S2 |
|---|---|
Peso molecular |
198.4 g/mol |
Nombre IUPAC |
1-ethyl-3,5-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C10H14S2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h5-7H,4H2,1-3H3 |
Clave InChI |
JZNINSYUCHZICD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)

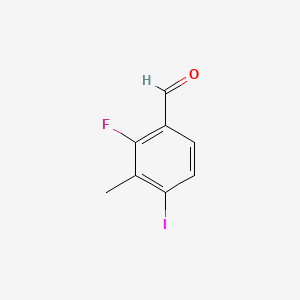
![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)
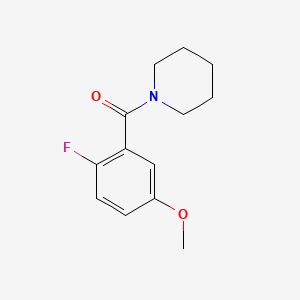

![2-[2-(Diaminomethylidene)hydrazono]propanoic acid](/img/structure/B14019307.png)
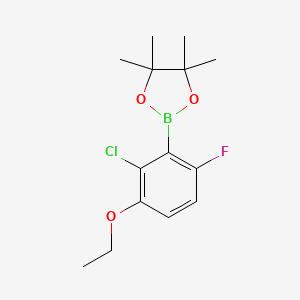

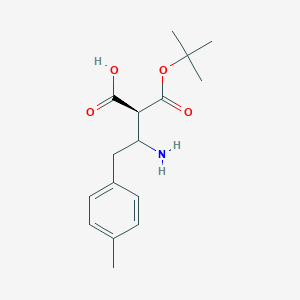

![7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B14019359.png)
